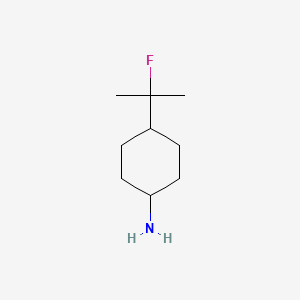

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C9H18FN |

|---|---|

Molecular Weight |

159.24 g/mol |

IUPAC Name |

4-(2-fluoropropan-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H18FN/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8H,3-6,11H2,1-2H3 |

InChI Key |

IPLKPYNDISCADV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Chemical Synthesis Routes

Reductive Amination of Cyclohexanone Derivatives

A common approach to synthesize substituted cyclohexan-1-amines involves reductive amination of the corresponding cyclohexanone derivatives. For trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine, the key step is the reductive amination of a 4-(2-fluoropropan-2-yl)cyclohexanone intermediate.

-

- The ketone is reacted with ammonia or an amine source under reductive amination conditions.

- Reducing agents such as sodium borohydride (NaBH4), borane complexes (BH3·THF), or sodium triacetoxyborohydride (NaBH(OAc)3) are employed.

- Lewis acids like titanium tetraisopropoxide (Ti(OiPr)4) or titanium tetrachloride (TiCl4) can catalyze imine formation and improve stereoselectivity.

- Solvents such as ethanol, methanol, or dichloromethane are used, often under inert atmosphere and controlled temperature (0–40 °C).

-

- The trans isomer is favored by controlling the conformation of the intermediate imine and the hydride delivery face during reduction.

- Titanium-based catalysts promote chelation and favor hydride attack from the opposite face of the cyclohexane ring, enhancing trans selectivity.

-

- Reported yields for similar reductive aminations range from moderate to high (60–90%).

- Diastereomeric ratios (trans:cis) can vary but optimized conditions achieve ratios up to 4:1 favoring the trans isomer.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reducing agent | NaBH4, BH3·THF, NaBH(OAc)3 | High conversion, good yield |

| Catalyst | Ti(OiPr)4, TiCl4 | Enhanced stereoselectivity |

| Solvent | EtOH, MeOH, CH2Cl2 | Good solubility and reaction control |

| Temperature | 0–40 °C | Controlled reaction rate |

| Diastereomeric ratio | Up to 4:1 (trans:cis) | Favoring trans isomer |

| Yield | 60–90% | Isolated yield |

Fluorination Strategies

Research Findings and Comparative Analysis

- Titanium-based reductive amination methods provide a balance of cost-efficiency and stereoselectivity, with NaBH4 as a preferred reductant due to its availability and performance.

- Enzymatic methods, while still under development for fluorinated substrates, show promise for stereoselective synthesis with fewer steps and greener chemistry.

- Fluorination at tertiary carbons remains challenging and often requires specialized reagents or multi-step sequences.

- Diastereoselectivity control is critical and achieved by conformational control during imine formation and hydride delivery.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Advantages | Limitations | Typical Yield & Selectivity |

|---|---|---|---|---|

| Chemical Reductive Amination | NaBH4, Ti(OiPr)4, TiCl4, BH3·THF | High yield, good stereocontrol | Requires inert atmosphere, multiple steps | 60–90%, trans:cis up to 4:1 |

| Fluorination of Precursors | Selectfluor, DAST, fluorinated alkyl precursors | Direct fluorination, modular | Harsh reagents, selectivity issues | Variable, depends on substrate |

| Enzymatic Cascade | Ketoreductase, Amine transaminase | Mild conditions, stereoselective | Limited substrate scope for fluorinated groups | High stereoselectivity, moderate yield |

| Industrial Catalytic Hydrogenation | Pd, Pt catalysts, nitro/oxime precursors | Scalable, established | Multi-step, expensive catalysts | High yield, variable stereoselectivity |

Chemical Reactions Analysis

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Neurological Disorders

One of the primary applications of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine is as a lead compound in the development of medications aimed at treating neurological disorders. The presence of the fluorinated side chain may enhance the compound's bioactivity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders.

Potential Antidepressant Properties

Studies exploring the biological activity of related compounds suggest that this compound might exhibit antidepressant-like effects. The mechanism may involve the modulation of serotonin or norepinephrine pathways, which are critical in mood regulation. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Chemical Research

Synthetic Applications

In chemical research, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the exploration of structure-activity relationships (SAR) in drug design.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy. Interaction studies may include binding affinity assays with neurotransmitter receptors or enzyme inhibition tests, which could provide insights into its pharmacological profile and potential side effects.

Mechanism of Action

The mechanism of action of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: These interactions can affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Data from trans-4-substituted cyclohexanamines (Supplementary Methods, ) highlight substituent effects:

*Predicted values based on structural analogs. Fluorine increases lipophilicity compared to non-fluorinated analogs but less than aromatic substituents .

Industrial and Pharmacological Relevance

- Pharmaceuticals : Piperazine derivatives (e.g., Cariprazine analogs) are established antipsychotics, whereas fluorinated cyclohexanamines are explored for improved blood-brain barrier penetration .

- Fragrance Industry: Non-fluorinated analogs like cis,trans-4-(isopropyl)cyclohexanemethanol are regulated by IFRA for dermal safety, suggesting fluorinated versions may require similar evaluation .

Biological Activity

Trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluoropropane group onto a cyclohexane framework. The presence of the fluorine atom can significantly influence the compound's biological properties, including its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction is crucial for understanding its effects on mood and cognition.

- Antiviral Activity : Research has indicated that similar fluorinated compounds exhibit antiviral properties against various viruses, including HIV and HSV. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways .

- Inflammatory Response : There is emerging evidence that compounds with similar structures can modulate inflammatory responses by acting as inhibitors of specific pathways such as the NLRP3 inflammasome pathway . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Neurotransmitter Interaction

A study highlighted the interaction of structurally related compounds with dopamine receptors, indicating that modifications at the cyclohexane position could enhance receptor affinity and selectivity. This study utilized binding assays to evaluate the potency of various analogs .

Study 2: Antiviral Efficacy

In a comparative analysis, this compound was tested alongside other fluorinated compounds for their efficacy against viral strains. Results showed significant inhibition at low micromolar concentrations, suggesting a promising role in antiviral drug development .

Study 3: Inflammatory Modulation

Research focused on the modulation of the NLRP3 inflammasome revealed that compounds similar to this compound could effectively reduce cytokine release in vitro, indicating potential for treating conditions characterized by excessive inflammation .

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.